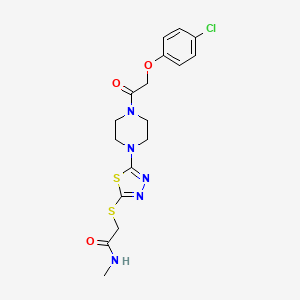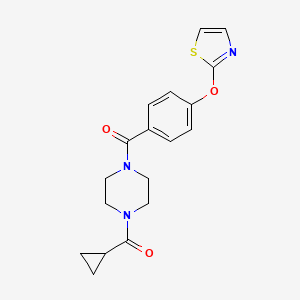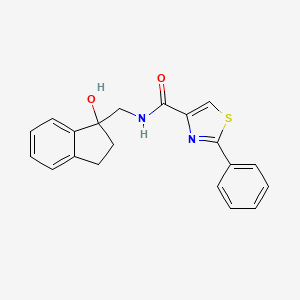![molecular formula C12H14ClNO B3019861 3-[(3-Chlorophenyl)methyl]piperidin-2-one CAS No. 1260785-34-9](/img/structure/B3019861.png)
3-[(3-Chlorophenyl)methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of CCMP involves several steps, which may vary depending on the specific synthetic route. Researchers have explored various methods, including metal-catalyzed reactions . These reactions utilize transition metals such as iron, nickel, and ruthenium as catalysts to construct key structural motifs found in antidepressant drugs. Notably, tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) can be synthesized effectively using metal-catalyzed steps .
Molecular Structure Analysis
CCMP’s molecular structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen and five carbon atoms) attached to a chlorophenylmethyl group . The arrangement of atoms and bonds within the molecule determines its properties and reactivity. Further characterization techniques, such as FT-IR , 1H-NMR , and 13C-NMR , provide insights into its vibrational modes, hydrogen environments, and carbon environments .
Chemical Reactions Analysis
CCMP participates in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitutions, reductions, or cyclizations. Researchers have explored its reactivity in the context of antidepressant synthesis. For example, dynamic kinetic resolution using an asymmetric transfer hydrogenation (ATH) reaction has been employed to produce alcohol derivatives .
Mecanismo De Acción
While CCMP itself is not a widely studied antidepressant, understanding its mechanism of action is crucial. Antidepressants typically modulate neurotransmitter levels in the central nervous system (CNS). CCMP’s potential role in affecting monoamine neurotransmitters (such as noradrenaline, dopamine, and serotonin) warrants further investigation. The malfunction of these systems is associated with depressive disorders .
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,8,10H,2,4,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIRMSZHMYKROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)



![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)